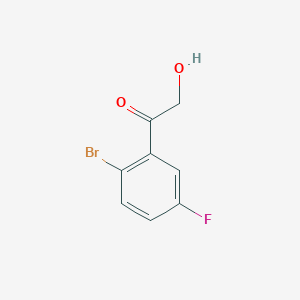

2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Description

Contextualization within Halogenated Acetophenone (B1666503) Chemistry

Halogenated acetophenones are a class of aromatic ketones that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the phenyl ring. The presence and position of these halogens significantly influence the chemical reactivity of the molecule. For instance, the electron-withdrawing nature of halogens can affect the acidity of adjacent protons and the reactivity of the carbonyl group.

In the case of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone, the bromine and fluorine atoms, along with the hydroxyl group, modulate the electronic properties of the aromatic ring. This substitution pattern is crucial in directing subsequent chemical reactions, making it a strategic starting material for synthesizing specifically substituted derivatives. The study of such compounds is integral to understanding structure-activity relationships in medicinal chemistry and for developing novel synthetic methodologies.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The true significance of this compound lies in its role as an intermediate in the synthesis of a wide array of organic molecules. Its structural features allow for its participation in various condensation and cyclization reactions to form heterocyclic compounds, which are scaffolds of significant interest in drug discovery.

Derivatives of hydroxyacetophenones are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netacgpubs.org The bromine and fluorine atoms in this compound can enhance the biological activity of its derivatives, a common strategy in medicinal chemistry to improve the efficacy and pharmacokinetic properties of drug candidates. researchgate.net Research has shown that brominated compounds, in particular, can exhibit good antibacterial effects. researchgate.net

Overview of Key Research Domains Pertaining to the Compound

Research involving this compound and its close analogs primarily falls into the following domains:

Synthesis of Chalcones and Flavonoids: Hydroxyacetophenones are classical precursors for the Claisen-Schmidt condensation reaction to produce chalcones. These chalcones can then be cyclized to form flavonoids, a class of compounds with diverse biological activities.

Development of Heterocyclic Compounds: The reactive sites on this compound make it a suitable starting material for synthesizing various heterocyclic systems, which are prevalent in many pharmaceuticals.

Medicinal Chemistry: A significant area of research is the synthesis of novel derivatives and their evaluation for biological activities. Studies have explored the antimicrobial and antifungal properties of compounds derived from substituted hydroxyacetophenones. researchgate.netcore.ac.uk For example, some hydroxyacetophenone derivatives have shown good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 126581-65-5 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

1-(2-bromo-5-fluorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6BrFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2 |

InChI Key |

RLUFYNCWIPGYGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CO)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Fluoro 2 Hydroxyacetophenone

Established Synthetic Pathways to 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of a substituted hydroxyacetophenone, followed by a selective halogenation reaction.

The primary precursor for the synthesis is 5'-Fluoro-2'-hydroxyacetophenone . sigmaaldrich.com The preparation of this intermediate can be approached through several methods, most notably the Fries rearrangement of a fluorinated phenyl acetate (B1210297). One common starting material is p-fluorophenol, which is first acylated (for example, with acetic anhydride (B1165640) or acetyl chloride) to form 4-fluorophenyl acetate. This ester then undergoes an intramolecular Fries rearrangement, typically catalyzed by a Lewis acid like aluminum chloride, to yield the desired 5'-Fluoro-2'-hydroxyacetophenone. chemicalbook.comgoogle.com

An alternative pathway starts from p-aminophenol. google.com This route involves a double esterification of the amino and hydroxyl groups, followed by a Fries rearrangement. The resulting amino ketone is then subjected to a fluorine diazotization reaction to introduce the fluoro substituent, ultimately yielding 5'-Fluoro-2'-hydroxyacetophenone. google.com Once the precursor is obtained, the final strategic functionalization is the selective bromination of the alpha-carbon of the acetyl group.

Table 1: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| p-Fluorophenol | C₆H₅FO | Starting material |

| 4-Fluorophenyl acetate | C₈H₇FO₂ | Intermediate for Fries Rearrangement |

| p-Aminophenol | C₆H₇NO | Alternative starting material |

| 5'-Fluoro-2'-hydroxyacetophenone | C₈H₇FO₂ | Direct Precursor for bromination |

The synthesis of the precursor, 5'-Fluoro-2'-hydroxyacetophenone, via the Fries rearrangement requires specific conditions for optimal yield. The reaction is typically conducted by heating 4-fluorophenyl acetate with aluminum chloride, often without a solvent or in a high-boiling solvent like nitrobenzene. chemicalbook.comprepchem.com

The final and crucial step is the alpha-halogenation of 5'-Fluoro-2'-hydroxyacetophenone. This reaction is a characteristic transformation for ketones and aldehydes. libretexts.org The bromination is generally carried out using elemental bromine (Br₂) in a suitable solvent, with acetic acid being a common choice. libretexts.org This acid-catalyzed reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.

Optimization of this step involves controlling the stoichiometry of bromine to prevent di- or tri-bromination, as well as managing the reaction temperature to control the reaction rate and minimize side products. The presence of an acid catalyst is essential for facilitating the formation of the reactive enol intermediate. libretexts.org

Table 2: Typical Reaction Conditions

| Reaction Step | Reagents | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Fries Rearrangement | 4-Fluorophenyl acetate | AlCl₃ | None or Nitrobenzene | 110-160 °C chemicalbook.com |

The alpha-halogenation of ketones like 5'-Fluoro-2'-hydroxyacetophenone in acidic media proceeds through an enol intermediate. libretexts.org The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (H⁺). This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the alpha-hydrogens.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This step results in the formation of a new carbon-bromine bond and a protonated carbonyl group.

Deprotonation: Finally, a base removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the final product, this compound.

Derivatization and Scaffold Utilization

The structure of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

The primary site of reactivity for derivatization is the alpha-carbon bearing the bromine atom. libretexts.org The carbon-bromine bond is polarized, making the alpha-carbon highly electrophilic. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2). libretexts.org

This reactivity allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. For example:

Reaction with amines can yield alpha-amino ketones.

Reaction with carboxylates can form ester derivatives. nih.gov

Reaction with thiols can produce alpha-thio ketones.

This synthetic utility makes alpha-bromo ketones valuable intermediates in the construction of heterocyclic compounds and other complex molecular architectures. libretexts.org

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution: a hydroxyl group (-OH), a fluorine atom (-F), and an acetyl group (-COCH₂Br).

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group.

Fluorine Atom (-F): Halogens are deactivating via induction but ortho-, para-directing through resonance. Fluorine is the least deactivating of the halogens.

Acetyl Group (-COCH₂Br): The carbonyl function is a moderately deactivating, meta-directing group.

The outcome of an electrophilic substitution reaction on this ring will be determined by the combined effects of these substituents. The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C3' and C5'). However, the C5' position is already occupied by the fluorine atom. Therefore, further substitution is most likely to occur at the C3' position, which is ortho to the hydroxyl group and meta to the acetyl group. The steric hindrance and electronic effects of the existing substituents will ultimately govern the regioselectivity of such transformations.

Formation of Heterocyclic Scaffolds (e.g., chromones, chalcones, pyrazines, thiazoles)

This compound serves as a valuable building block for constructing various heterocyclic systems. The hydroxyl and ketone groups are perfectly positioned for cyclization reactions to form oxygen-containing heterocycles like chalcones and chromones, while the α-bromo ketone moiety is a classic electrophile for building five-membered rings such as thiazoles and can be a precursor for pyrazines.

Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically precursors to flavonoids and are renowned for their broad spectrum of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. ijarsct.co.in In this context, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent to yield the corresponding 2'-hydroxychalcone (B22705) derivatives. ijarsct.co.innih.govresearchgate.net The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

The general scheme for this transformation is as follows:

This compound + Substituted Benzaldehyde --(Base, e.g., KOH/EtOH)--> (2E)-1-(2-bromo-5-fluoro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one

Below are examples of Claisen-Schmidt condensations using various 2'-hydroxyacetophenones, illustrating the versatility of this method.

| Acetophenone Derivative | Aldehyde | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone (B8834) | Benzaldehyde | 40% NaOH / IPA | Good | ajrconline.org |

| 2'-Hydroxyacetophenone | Various Benzaldehydes | KOH / EtOH | 68-88% | innovareacademics.in |

| Substituted 2'-hydroxyacetophenones | Substituted Benzaldehydes | 20% w/v KOH / EtOH | 22-85% | nih.gov |

| 2'-Hydroxyacetophenone | Salicylaldehyde | 40% NaOH / EtOH | N/A (Product unstable) | researchgate.net |

Chromones

Chromones (1-benzopyran-4-ones) are a significant class of oxygen-containing heterocyclic compounds. This compound is a suitable starting material for their synthesis. A primary route to chromones is through the oxidative cyclization of the corresponding 2'-hydroxychalcones, a reaction known as the Algar-Flynn-Oyamada (AFO) reaction. semanticscholar.org The chalcone (B49325), derived from this compound, can be treated with hydrogen peroxide in an alkaline medium to induce cyclization and form a 3-hydroxy-chromone (flavonol) derivative.

Alternatively, chromones can be synthesized directly from 2'-hydroxyacetophenones. One common method involves reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a Vilsmeier-Haack type complex (e.g., from 2,4,6-trichloro-1,3,5-triazine/DMF), which provides the necessary carbon atom to complete the pyranone ring. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 2'-Hydroxychalcones | H₂O₂ / NaOH (AFO Reaction) | 3-Hydroxychromones (Flavonols) | semanticscholar.org |

| 2'-Hydroxyacetophenones | 2,4,6-trichloro-1,3,5-triazine / DMF | Chromones | researchgate.net |

| 2'-Hydroxyacetophenones | Aryl Iodides, CO, DBU / DMSO | Flavones (2-Arylchromones) | organic-chemistry.org |

| 2'-Hydroxyacetophenone | Benzoyl Chloride, then KOH | Flavone | tutorsglobe.com |

Pyrazines

Pyrazine (B50134) rings are prevalent in many biologically active molecules. The synthesis of pyrazines often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While not a direct precursor, the α-bromo ketone functionality of this compound allows for its conversion into intermediates suitable for pyrazine synthesis. For instance, reaction with ammonia (B1221849) or a primary amine can substitute the bromine to form an α-amino ketone. The self-condensation of two molecules of this α-amino ketone intermediate, followed by oxidation, yields a symmetrically substituted pyrazine. youtube.com This method provides a pathway to highly substituted pyrazine cores. nih.gov

Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for constructing the thiazole ring. chemhelpasap.com The reaction involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgyoutube.com this compound is an ideal α-haloketone substrate for this reaction. By reacting it with a thioamide, such as thiourea (B124793) or a substituted thioamide, in a suitable solvent like methanol (B129727) or ethanol, various 2-amino or 2-substituted-thiazole derivatives can be prepared in high yields. chemhelpasap.comnih.gov The reaction proceeds via an initial SN2 attack of the thioamide's sulfur atom on the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

The general reaction is:

This compound + Thioamide --(Solvent, Heat)--> 2-substituted-4-(5-fluoro-2-hydroxyphenyl)thiazole

| α-Haloketone | Thio-Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Substituted 2-bromo-1-phenylethanones | Thiosemicarbazide / Carbonyl species | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazoles | asianpubs.org |

| 2-Bromoacetophenones | Thiourea or Selenourea | Solvent-free | 2-Aminothiazoles or 2-Amino-1,3-selenazoles | organic-chemistry.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea / Benzaldehydes | Silica (B1680970) supported tungstosilisic acid | Substituted Hantzsch thiazoles | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents. Several eco-friendly approaches have been developed for the synthesis of heterocyclic compounds derived from 2'-hydroxyacetophenones.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scholarsresearchlibrary.com The Claisen-Schmidt condensation to form chalcones from 2'-hydroxyacetophenones and aldehydes can be efficiently carried out under microwave irradiation. researchgate.netresearchgate.net Using a solid catalyst like anhydrous potassium carbonate (K₂CO₃) under solvent-free conditions, the desired chalcones can be obtained in high yields (85-90%) in just a few minutes, which represents a significant improvement over conventional methods that can take many hours. researchgate.netglobalresearchonline.net

Solvent-Free and Solid-Phase Synthesis

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, solid-state trituration (grinding) has been successfully applied to the Claisen-Schmidt reaction. innovareacademics.in By grinding a 2'-hydroxyacetophenone with an aldehyde and a solid base like NaOH, chalcones can be synthesized efficiently without any solvent, simplifying the workup procedure and reducing environmental impact. innovareacademics.inresearchgate.net Similarly, using silica gel-supported catalysts under solvent-free conditions for the oxidative cyclization of 2'-hydroxychalcones to flavones provides an efficient and easily recoverable catalytic system. ijrpc.com

Use of Greener Catalysts and Media

The development of benign and recyclable catalysts is another cornerstone of green chemistry. For chalcone synthesis, catalysts such as fly ash:H₂SO₄ have been used under microwave conditions. scholarsresearchlibrary.com Furthermore, performing reactions in aqueous micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB), offers a green alternative to traditional organic solvents for the Claisen-Schmidt reaction. acs.org This approach not only makes the synthesis greener but can also help control side reactions, potentially improving the yield and purity of the final product. acs.org

Advanced Spectroscopic and Crystallographic Investigations of 2 Bromo 5 Fluoro 2 Hydroxyacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, the connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. For 2'-Bromo-5'-fluoro-2-hydroxyacetophenone, distinct signals would be expected for the aromatic protons and the methyl protons of the acetophenone (B1666503) group. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) would allow for the assignment of each proton. The presence of both bromine and fluorine atoms on the aromatic ring would influence the chemical shifts and lead to complex splitting patterns due to proton-proton and proton-fluorine couplings.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and electronic environment. For instance, the carbonyl carbon of the ketone group would appear at a characteristic downfield shift. The carbons attached to the electronegative bromine, fluorine, and oxygen atoms would also exhibit distinct chemical shifts.

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HMQC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. A COSY spectrum would show correlations between protons that are coupled to each other, helping to establish the connectivity of the aromatic protons. An HMQC (or its modern equivalent, HSQC) spectrum would reveal correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of the carbon skeleton.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, carbon-carbon double bonds (C=C) of the aromatic ring, and carbon-halogen (C-Br, C-F) bonds. The position and shape of the -OH stretching band could also provide information about intra- and intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the aromatic ring and the carbonyl group constitute a conjugated system, which would give rise to characteristic absorption bands in the UV region.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. For ortho-hydroxyacetophenone derivatives, this method provides invaluable insights into the intramolecular and intermolecular forces that govern their solid-state architecture. Although the crystal structure of this compound has not been specifically reported, data from analogous structures, such as 4′-fluoro-2′-hydroxyacetophenone, allow for a detailed projection of its structural properties.

A defining feature of 2'-hydroxyacetophenones is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the 2' position and the carbonyl oxygen of the acetophenone moiety. researchgate.netsemanticscholar.org This interaction results in the formation of a stable six-membered ring, which significantly influences the molecule's conformation.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H⋯O | ~ 0.86 | ~ 1.76 | ~ 2.55 | ~ 154 |

| Data inferred from analogous structures like 4′-fluoro-2′-hydroxyacetophenone. nih.gov |

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. These include:

π–π Stacking: The aromatic rings of adjacent molecules are likely to engage in π–π stacking interactions, contributing to the stability of the crystal structure. The centroid-to-centroid distance in such interactions for similar aromatic compounds is typically around 3.6 Å. nih.gov

Halogen Bonding: The bromine atom at the 2' position can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen.

These combined interactions will likely result in a layered or herringbone packing motif, which is common for substituted aromatic compounds.

The solid-state conformation of this compound is largely determined by the interplay between the strong intramolecular hydrogen bond and the steric and electronic effects of the bromo and fluoro substituents. The intramolecular hydrogen bond promotes a planar conformation of the molecule, with the acetophenone side chain being nearly coplanar with the aromatic ring.

Computational and Theoretical Studies on 2 Bromo 5 Fluoro 2 Hydroxyacetophenone

Molecular Reactivity Descriptors (e.g., Global and Local Reactivity Indices, Nucleophilicity, Electrophilicity)

No published data available.

Spectroscopic Property Prediction and Validation (e.g., NMR, UV-Vis, Vibrational Frequencies)

No published data available.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No published data available.

It is important to note that the absence of published data does not signify a lack of scientific interest but may indicate that research into the specific computational properties of this compound is still emerging or has been conducted in private industrial settings without public disclosure. Future research may yet shed light on the theoretical and computational aspects of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone.

Preclinical Biological Activity and Molecular Mechanism Research of 2 Bromo 5 Fluoro 2 Hydroxyacetophenone and Its Derivatives

In Vitro Enzyme Inhibition Studies

The interaction of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone derivatives with specific enzymes is a critical area of investigation to understand their mechanism of action. Research has focused on identifying target enzymes and characterizing the nature of the inhibition.

While specific studies on Protein Disulfide Isomerase (PDI) inhibition by this compound are not extensively detailed in the available literature, research into related structures provides insight into potential enzymatic interactions. One area of focus has been on Glutathione S-transferases (GSTs), a family of enzymes involved in detoxification.

Glutathione S-transferase Omega 1 (GSTO1-1): This enzyme is significant in the biotransformation of reactive α-haloketones into less toxic acetophenones. nih.gov GSTO1-1 catalyzes the reduction of S-(phenacyl)glutathiones to acetophenones. nih.gov This catalytic activity is specific to GSTO1-1 and is not observed in other GSTs, including the closely related GSTO2-2 isoenzyme. nih.gov The mechanism involves the enzyme's active-site cysteine residue reacting with the S-(phenacyl)glutathione substrate. nih.gov While direct kinetic analysis of this compound with GSTO1-1 is not specified, its structural similarity to substrates of this enzyme suggests a potential metabolic relationship. Other studies have shown that various tocopherol esters can inhibit human GSTO1-1 with IC50 values in the low micromolar range, demonstrating that this enzyme is a druggable target. nih.gov

Other Enzymes: Derivatives of hydroxyacetophenone have been shown to inhibit other enzymes. For instance, novel bis-Schiff bases derived from 2,4-dihydroxyacetophenone demonstrated noteworthy inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes, with some compounds showing IC50 values better than the standard, suramin. nih.gov

Molecular docking studies are computational methods used to predict the binding interactions between a ligand and a protein receptor. nih.gov Such studies have been employed to explore how hydroxyacetophenone derivatives interact with the active sites of target enzymes.

For example, a molecular docking study of a novel derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, was performed to understand its binding mode within receptor proteins. nih.gov Similarly, docking analyses of benzophenone (B1666685) derivatives with cyclooxygenase (COX) enzymes have been conducted to investigate their anti-inflammatory potential. researchgate.netmdpi.com In one study, 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) was shown through molecular docking to form active sites with the inflammatory transcription factor NF-κB. nih.gov These computational analyses provide valuable insights into the specific amino acid interactions that stabilize the ligand-protein complex, guiding further drug design and optimization.

Cellular Level Investigations of Bioactivity (in vitro)

The biological effects of this compound and its derivatives have been extensively evaluated in various in vitro cellular models to determine their antiproliferative, antimicrobial, and anti-inflammatory properties.

Derivatives of brominated acetophenone (B1666503) have demonstrated significant cytotoxic activity against several human cancer cell lines. farmaciajournal.com In one study, a series of these compounds were evaluated for their effects on breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cells. farmaciajournal.com

One particular derivative, designated as 5c, exhibited remarkable cytotoxicity across all tested tumor cell lines. farmaciajournal.com Notably, this compound showed very low cytotoxicity against the normal, non-tumorigenic breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells. farmaciajournal.com The pro-oxidant activity of these derivatives, leading to the generation of reactive oxygen species (ROS), is thought to contribute to their cytotoxic effects, as tumor cells are often more vulnerable to oxidative stress than normal cells. farmaciajournal.com

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | < 10 |

| PC3 | Prostate Adenocarcinoma | < 10 |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |

| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |

| MCF12F (Normal) | Breast Epithelial | > 100 |

Hydroxyacetophenone derivatives have been identified as having potential antimicrobial properties. acgpubs.org Studies have shown that these compounds can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. acgpubs.orgcore.ac.uk

For example, novel hybrid compounds combining 2′-hydroxyacetophenone and N-alkylated thiotetrazole moieties inhibited various clinical isolates with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL. acgpubs.org Certain brominated derivatives of dihydroxyacetophenone proved to be particularly effective, showing a powerful antibacterial effect against the drug-resistant Gram-negative strain Pseudomonas aeruginosa. researchgate.net Other research demonstrated that some hydroxyacetophenone derivatives possess good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|---|

| 4a | E. coli | 8 | 32 |

| P. aeruginosa | 16 | 64 | |

| S. aureus | 4 | 32 | |

| 5d | E. coli | 8 | 32 |

| P. aeruginosa | 16 | 64 | |

| S. aureus | 4 | 32 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

The anti-inflammatory potential of hydroxyacetophenone derivatives has been investigated in various cellular models. nih.govnih.gov These compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govmdpi.com

For instance, 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) was found to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 macrophage cells. nih.gov The mechanism for this effect was linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Similarly, 2′,5′-Dihydroxyacetophenone (DHAP) has been shown to alleviate cytokine storms by inhibiting the secretion of pro-inflammatory factors like IL-6 and IL-1β, also through modulation of the NF-κB pathway. xiahepublishing.com Other studies have confirmed that derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Rational Design of Analogues

The biological activity of phenolic ketones, including 2-hydroxyacetophenone (B1195853) derivatives, is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the core functional groups.

Halogen atoms are crucial in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Their introduction can affect lipophilicity, metabolic stability, and binding interactions with biological targets.

In the context of acetophenone derivatives, the presence of halogens like bromine and fluorine is often associated with enhanced biological activities, including antimicrobial and anticancer effects. For instance, studies on various classes of compounds have shown that brominated derivatives can exhibit increased cytotoxicity. Similarly, fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The specific positioning of the bromo and fluoro groups on the phenyl ring of this compound is predicted to create a unique electronic and steric profile that dictates its interaction with specific biological targets. However, without direct comparative studies of isomers, the precise contribution of each halogen at its specific position remains speculative.

Table 1: Hypothetical Impact of Halogen Substitution Patterns on Biological Activity of 2-hydroxyacetophenone Analogues

| Halogen at 2'-position | Halogen at 5'-position | Anticipated Impact on Activity | Rationale |

| Bromo | Fluoro | Potential for synergistic enhancement of activity. | Combination of steric bulk (Bromo) and high electronegativity (Fluoro) may optimize target binding and cellular uptake. |

| Chloro | Fluoro | Moderate to high activity. | Chloro group is less bulky than bromo, potentially altering binding pocket interactions. |

| Iodo | Fluoro | Variable activity. | Iodo group offers the greatest steric bulk and may enhance van der Waals interactions, but could also lead to steric hindrance. |

| Bromo | Chloro | Potential for high activity. | Both are good electron-withdrawing groups that can influence the acidity of the hydroxyl group and reactivity of the carbonyl. |

This table is illustrative and based on general principles of medicinal chemistry, as direct experimental data for this compound is not available.

The 2-hydroxyl and carbonyl groups are key pharmacophoric features of the 2-hydroxyacetophenone scaffold. They are often involved in hydrogen bonding and coordination with metal ions within the active sites of enzymes and receptors.

Modification of the hydroxyl group, for example, through etherification or esterification, would be expected to significantly alter the compound's biological activity. Such changes would eliminate its ability to act as a hydrogen bond donor and could reduce its chelating potential. This could lead to a loss of activity if these interactions are critical for target engagement.

Similarly, modifications of the carbonyl group, such as reduction to an alcohol or conversion to an imine, would drastically change the molecule's geometry and electronic properties. These changes would likely disrupt the established binding mode of the parent compound, potentially leading to a different or diminished biological effect.

To enhance the selectivity and potency of this compound, several rational design principles could be applied based on general knowledge of drug design.

Conformational Restriction: Introducing cyclic structures or rigid linkers to the scaffold could lock the molecule into a more bioactive conformation, thereby increasing its affinity and selectivity for a specific target.

Bioisosteric Replacement: The bromine or fluorine atoms could be replaced with other functional groups of similar size and electronic properties to fine-tune the compound's activity and reduce potential toxicity.

Scaffold Hopping: The 2-hydroxyacetophenone core could be replaced with other heterocyclic or aromatic systems that maintain the key pharmacophoric features (the relative positions of the hydroxyl, carbonyl, and halogenated phenyl ring) to explore new chemical space and identify novel, potent analogues.

Molecular Pathways and Target Engagement Studies (preclinical models)

While no specific molecular targets for this compound have been identified, research on related 2-hydroxyacetophenone derivatives suggests several potential mechanisms of action.

One study on a series of 2-hydroxyacetophenone derivatives identified them as potential anti-HIV agents. Molecular docking studies from this research suggested that the compounds might exert their antiviral activity through the coordination of Mg2+ ions in the active site of HIV integrase. This chelation activity is a plausible mechanism for this compound, given the presence of the 2-hydroxyl and carbonyl groups.

Furthermore, halogenated acetophenones have been reported to possess antimicrobial and nematicidal activities. The mechanism for these effects could involve the inhibition of essential enzymes in these organisms or the disruption of their cellular membranes. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing halogen substituents, could also make the compound susceptible to forming covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.

In the context of anticancer activity, which is a common feature of halogenated phenolic compounds, potential molecular pathways could include the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways involved in cancer cell proliferation and survival.

Advanced Research Applications and Environmental Fate of 2 Bromo 5 Fluoro 2 Hydroxyacetophenone

Role as a Key Intermediate in Fine Chemical and Agrochemical Synthesis

While many structurally similar acetophenone (B1666503) derivatives are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, specific documented examples of 2'-Bromo-5'-fluoro-2-hydroxyacetophenone serving this role are not readily found in peer-reviewed literature. Halogenated phenols and acetophenones are broadly utilized as building blocks due to the reactivity imparted by the halogen and carbonyl groups, which allows for the construction of more complex molecules. For instance, related compounds such as 5-fluoro-2-hydroxyacetophenone are known intermediates in the synthesis of various pharmaceutical compounds. google.com However, a direct link or patented synthetic route explicitly naming this compound as a precursor to a specific fine chemical or agrochemical is not currently available in the public domain. The presence of bromine and fluorine atoms suggests its potential for creating molecules with unique biological activities, a common strategy in the development of modern agrochemicals. Further research and publication in this area are needed to fully elucidate its role.

Utility in Materials Science Research (e.g., polymer modification)

In the realm of materials science, there is a lack of specific studies detailing the use of this compound. Generally, acetophenone derivatives can be involved in polymer chemistry, for example, as photoinitiators or as monomers for specialty polymers. The functional groups present in this compound—the hydroxyl, bromo, and fluoro groups—could theoretically be exploited for polymer modification to impart specific properties such as flame retardancy (due to the bromine), altered surface characteristics, or enhanced thermal stability. However, without dedicated research, its utility in materials science remains speculative. There are no available studies or patents that demonstrate its application in polymer modification or any other area of materials science.

Photodegradation and Environmental Transformation Studies

Comprehensive environmental fate and transformation studies specifically for this compound are absent from the scientific literature. Halogenated organic compounds are generally of environmental interest due to their potential for persistence and toxicity. nih.govresearchgate.net The environmental behavior of this compound would be influenced by the presence of the aromatic ring, the ketone group, and the halogen substituents.

Degradation Kinetics and Pathway Elucidation in Aquatic Environments

No specific data on the photodegradation kinetics of this compound in aquatic environments have been published. For related compounds, such as acetophenone itself, photodegradation is a recognized transformation pathway in the environment. taylorfrancis.com The rate and mechanism of degradation for the title compound would likely be influenced by factors such as the absorption of UV light, the presence of photosensitizers in the water, and the strength of the carbon-halogen bonds. Without experimental data, it is not possible to provide degradation rates or half-lives.

Formation of Byproducts and Environmental Implications

The potential byproducts from the environmental transformation of this compound are unknown without specific degradation studies. The breakdown of halogenated aromatic compounds can sometimes lead to the formation of smaller, more persistent, or even more toxic byproducts. nih.gov The environmental implications of the release of this compound cannot be assessed without a thorough understanding of its degradation pathways and the toxicological profiles of any resulting transformation products.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

Traditional synthesis routes for hydroxyacetophenones, such as the Friedel-Crafts acylation and the Fries rearrangement, often rely on stoichiometric amounts of corrosive Lewis acids like aluminum chloride, leading to significant waste generation. rsc.org The future of synthesizing 2'-Bromo-5'-fluoro-2-hydroxyacetophenone and its analogs is geared towards more efficient, selective, and environmentally benign methodologies.

Emerging areas of exploration include:

Biocatalysis: The use of enzymes offers a green alternative for producing hydroxyacetophenones. Research has demonstrated that engineered enzymes, such as co-expressed epoxide hydrolase and alcohol dehydrogenases, can catalyze the synthesis of 2-hydroxyacetophenone (B1195853) from simple starting materials like racemic styrene (B11656) oxide. nih.govproquest.com Future work could focus on developing specific enzymes or microbial systems capable of regioselective halogenation and acylation of phenolic precursors, operating under mild, aqueous conditions. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are also promising for the synthesis of α-hydroxy ketones through carboligation. uni-duesseldorf.deresearchgate.net

Organocatalysis: This field avoids the use of toxic metals. Asymmetric reactions involving acetophenone (B1666503) derivatives have been successfully developed using alkaloid-derived primary amines as organocatalysts. chiba-u.jp Exploring organocatalytic routes for the key bond-forming reactions in the synthesis of this compound could lead to more sustainable and cost-effective processes. researchgate.net

Flow Chemistry: Continuous flow synthesis is rapidly gaining traction as it offers superior control over reaction parameters, enhanced safety for exothermic reactions, and potential for automation. researchgate.netmdpi.com Developing a multi-step continuous flow process for this compound, integrating halogenation, acylation, and purification steps, could significantly improve production efficiency and scalability. thieme-connect.comresearchgate.net

Advanced Catalysts for Traditional Reactions: Research is ongoing to replace homogeneous Lewis acids in reactions like the Fries rearrangement with reusable solid acid catalysts. Materials such as zeolites and sulfated zirconia have shown promise, offering advantages like easier product separation and catalyst recycling. rsc.orgrsc.orgresearchgate.net

| Methodology | Potential Advantages | Representative Catalyst/System |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Engineered epoxide hydrolase & alcohol dehydrogenase nih.gov |

| Organocatalysis | Metal-free, environmentally benign | Alkaloid-derived primary amines chiba-u.jp |

| Flow Chemistry | Enhanced safety, scalability, process control | Continuous flow reactors (CFRs) researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Zeolites, Sulfated Zirconia rsc.orgrsc.org |

Advanced Computational Modeling for Predictive Research

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling is an emerging frontier.

Density Functional Theory (DFT) Studies: DFT calculations are being used to understand the structural, electronic, and spectroscopic properties of substituted acetophenones. samipubco.comechemcom.comwseas.com For this compound, DFT can predict how the bromo and fluoro substituents influence the molecule's frontier molecular orbitals (HOMO-LUMO gap), reactivity, and intramolecular hydrogen bonding. wseas.commdpi.com Such studies can help in designing derivatives with tailored electronic properties for specific applications, for instance, in nonlinear optics. wseas.com

Molecular Docking Simulations: In drug discovery, molecular docking is crucial for predicting the binding affinity and interaction of a molecule with a biological target. nih.gov As researchers explore new biological roles for this compound, docking studies will be instrumental in identifying potential protein targets and elucidating binding mechanisms at the atomic level. researchgate.netnih.gov For example, docking simulations can screen this compound and its derivatives against libraries of enzymes or receptors to prioritize experimental testing. rasayanjournal.co.ind-nb.info

| Computational Method | Application in Research | Key Insights Gained |

| Density Functional Theory (DFT) | Predicting electronic properties, vibrational frequencies, and reaction mechanisms. | Substituent effects on molecular stability and reactivity. samipubco.comresearchgate.net |

| Molecular Docking | Predicting binding modes and affinities to biological macromolecules (e.g., proteins, enzymes). | Identification of potential drug targets and lead compound optimization. researchgate.netd-nb.info |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis absorption spectra and electronic transitions. | Understanding photochemical properties and stability. nih.gov |

Diversification of Biological Target Identification (preclinical focus)

While this compound is a valuable synthetic building block, its structural motifs are present in numerous biologically active molecules. This has spurred preclinical research to identify novel therapeutic targets for derivatives incorporating this moiety. The focus is on moving beyond established applications to discover new pharmacological potential.

Future preclinical research is likely to target:

Antimicrobial Agents: Chalcones and other derivatives synthesized from precursors like 2-bromo-5-fluorobenzaldehyde (B45324) have shown potential to target bacterial enzymes such as DNA gyrase. nih.gov The unique electronic properties conferred by the halogen substituents on the this compound scaffold make it a promising platform for developing new classes of antibacterial and antifungal agents. rasayanjournal.co.in

Anticancer Therapeutics: Chromone derivatives, which can be synthesized from 2-hydroxyacetophenones, have been investigated for their cytotoxic effects on cancer cell lines. d-nb.info Molecular docking studies suggest these compounds may interact with key cancer-related proteins. d-nb.info Future research could involve synthesizing a library of derivatives of this compound to screen for activity against various cancer cell lines and identify novel oncological targets.

Enzyme Inhibition: The substituted acetophenone structure is a versatile scaffold for designing enzyme inhibitors. By modifying the core structure, it is possible to target a wide range of enzymes. For example, derivatives have been explored as inhibitors of DNA methyltransferases and as agonists for liver X receptors, indicating a broad potential for therapeutic intervention in metabolic and epigenetic disorders.

Development of Advanced Materials Incorporating the Chemical Moiety

The incorporation of specific chemical moieties into larger structures is a fundamental strategy in materials science for creating materials with desired properties. The this compound moiety possesses features that make it an interesting candidate for inclusion in advanced materials.

Emerging directions include:

Functional Polymers: The presence of bromine and fluorine atoms can impart useful properties to polymers, such as increased thermal stability, flame retardancy, and altered dielectric properties. The hydroxyl and acetyl groups offer reactive sites for polymerization or for grafting the molecule onto existing polymer backbones.

Specialty Coatings and Adhesives: The unique chemical properties of related fluorinated and brominated compounds make them suitable for the synthesis of specialty chemicals used in high-performance coatings and adhesives. The polarity and potential for hydrogen bonding of the this compound moiety could enhance adhesion and surface properties.

Organic Electronics: The electronic properties of the aromatic ring, modulated by the electron-withdrawing halogen atoms, could be exploited in the design of new organic semiconductors or components for electronic devices. Further research into the photophysical properties of this molecule and its derivatives is warranted.

Sustainable Chemical Processes for Production and Remediation

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For this compound, future research will emphasize the creation of sustainable production pathways that minimize environmental impact.

Key areas for development are:

Use of Greener Solvents and Catalysts: Moving away from chlorinated solvents and stoichiometric Lewis acids is a primary goal. Research into using ionic liquids as both solvent and catalyst for related syntheses has shown promise for creating efficient, green procedures. researchgate.net Similarly, developing highly active and reusable solid acid catalysts, such as sulfated zirconia or zeolites for the Fries rearrangement, represents a significant step towards sustainability. rsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Methodologies like biocatalysis and flow chemistry can contribute to higher efficiency and reduced byproduct formation. nih.govresearchgate.net

Reduced Need for Remediation: By implementing greener synthetic strategies from the outset—such as using non-toxic catalysts and solvents, and minimizing waste—the need for costly and energy-intensive downstream remediation processes is significantly reduced. This proactive approach is a cornerstone of modern, sustainable chemical production.

Q & A

Advanced Research Question

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and photodegradation.

- Handling : Use anhydrous solvents (<50 ppm H₂O) during reactions to avoid hydrolysis. Safety protocols must include fume hood use and PPE (nitrile gloves, goggles) due to potential lachrymatory effects from bromine release .

How does the compound’s fluorescence properties compare to its non-halogenated analogs, and what applications does this enable?

Advanced Research Question

Halogenation (Br/F) typically quenches fluorescence due to heavy atom effects, but the hydroxyl group may restore partial emission. Comparative studies using fluorimetry (λ_ex = 270–300 nm) can quantify quantum yields. Applications include:

- Photocatalysis : As a triplet photosensitizer in cross-coupling reactions.

- Biochemical probes : Fluorescent tagging via Suzuki-Miyaura coupling to biomolecules .

What computational methods are recommended to predict the compound’s reactivity in novel synthetic pathways?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates. Experimental validation via kinetic profiling (e.g., stopped-flow UV-Vis) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.